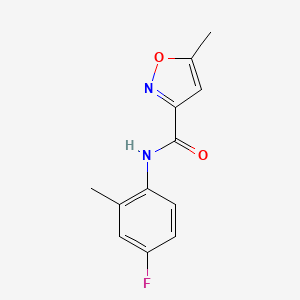![molecular formula C23H22ClN3O B4843571 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843571.png)
6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that the compound has antitumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity to normal cells, which may limit its clinical use.
Future Directions
There are several future directions for research on 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide. One direction is to further investigate the mechanism of action of the compound, particularly its interaction with topoisomerase II. Another direction is to explore the potential use of the compound in combination with other anticancer agents to enhance its efficacy and reduce its toxicity. Additionally, further research is needed to determine the safety and efficacy of the compound in animal models and humans.
Scientific Research Applications
6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in scientific research. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c24-18-6-7-21-19(14-18)20(15-22(27-21)17-9-11-25-12-10-17)23(28)26-13-8-16-4-2-1-3-5-16/h4,6-7,9-12,14-15H,1-3,5,8,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIDQLEOCBDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



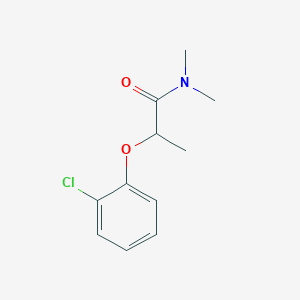
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)
![ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)
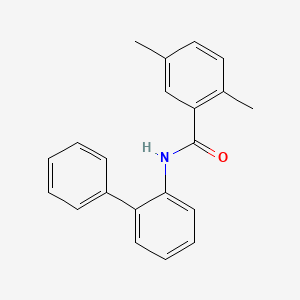
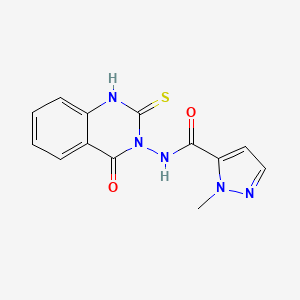
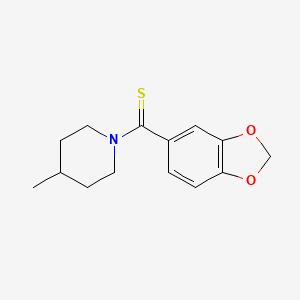
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4843524.png)
![4,4,7,8-tetramethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4843548.png)
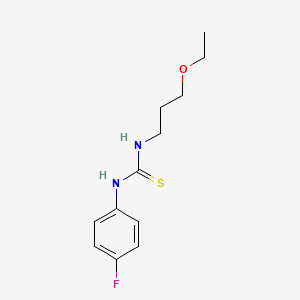
![9-(butylthio)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4843556.png)
![N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B4843560.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843563.png)

